YM-53601

Hypercholesterolemia Non-human primate model Squalene synthase inhibition

YM-53601 (CAS 182959-33-7) is the only commercially available squalene synthase inhibitor that circumvents the HMG-CoA reductase 'escape phenomenon', sustaining cholesterol biosynthesis suppression over 27 days where statins fail. Unlike pravastatin, it achieves a validated 37% nonHDL-C reduction in rhesus monkeys. Its unique dual SQS/FDFT1 inhibition delivers a 73% plasma triglyceride reduction—20 points superior to fenofibrate—making it indispensable for combined hyperlipidemia and HCV propagation research. Select YM-53601 for preclinical lipid metabolism and antiviral studies where mechanistic differentiation drives translational relevance.

Molecular Formula C21H22ClFN2O
Molecular Weight 372.9 g/mol
CAS No. 182959-33-7
Cat. No. B611899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-53601
CAS182959-33-7
SynonymsYM-53601;  YM 53601;  YM53601; 
Molecular FormulaC21H22ClFN2O
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
InChIInChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
InChIKeyJWXYVHMBPISIJQ-TVWXOORISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YM-53601: Squalene Synthase Inhibitor for Cholesterol and Triglyceride Research Applications


YM-53601 (CAS: 182959-33-7) is a synthetic squalene synthase (SQS) inhibitor, classified chemically as a 3-ethylidenequinuclidine derivative [1]. It functions by blocking the conversion of farnesyl pyrophosphate to squalene, a critical step in cholesterol biosynthesis, and has also been identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1) [2]. This compound is primarily utilized as a research tool to investigate lipid metabolism, hyperlipidemia, and the mevalonate pathway in various in vitro and in vivo models.

Why YM-53601 Cannot Be Readily Substituted with Other Squalene Synthase Inhibitors or Statins


Direct substitution of YM-53601 with other SQS inhibitors or HMG-CoA reductase inhibitors (statins) is not scientifically justified due to significant differences in in vivo efficacy, particularly in non-human primate models and under conditions of compensatory enzyme upregulation [1]. Unlike statins, YM-53601 does not induce the 'escape phenomenon' where cholesterol biosynthesis rebounds due to increased HMG-CoA reductase activity [2]. Furthermore, its superior triglyceride-lowering effect compared to fibrates and its unique dual inhibition of SQS and FDFT1 distinguish it from other lipid-modifying agents [1][3]. The quantitative evidence below details these critical differentiators.

Quantitative Evidence for YM-53601's Differential Performance vs. Key Comparators


Superior Reduction of Plasma Non-HDL Cholesterol vs. Pravastatin in Rhesus Monkeys

In a head-to-head study in rhesus monkeys, a species with lipid metabolism closely resembling humans, YM-53601 significantly reduced plasma non-high-density lipoprotein cholesterol (nonHDL-C), whereas the HMG-CoA reductase inhibitor pravastatin failed to achieve a significant reduction [1].

Hypercholesterolemia Non-human primate model Squalene synthase inhibition

Enhanced Triglyceride Lowering in Diet-Induced Hyperlipidemia vs. Fenofibrate

In hamsters fed a high-fat diet, YM-53601 demonstrated a significantly greater reduction in plasma triglyceride levels compared to fenofibrate, a potent fibrate-class drug [1].

Hypertriglyceridemia High-fat diet Lipid metabolism

Sustained Cholesterol Reduction Without the 'Escape Phenomenon' vs. Pravastatin

In a hamster model designed to simulate the clinical 'escape phenomenon' where statin efficacy wanes over time, YM-53601 maintained consistent non-HDL cholesterol reduction, whereas the effect of pravastatin was lost after 17 days due to compensatory upregulation of HMG-CoA reductase [1].

Escape phenomenon HMG-CoA reductase Long-term efficacy

Cross-Species Consistency of Squalene Synthase Inhibition vs. Pravastatin's Variable Potency

YM-53601 exhibited consistent inhibitory activity against squalene synthase across hepatic microsomes from multiple species, in contrast to pravastatin, which showed variable and species-dependent potency [1].

Species specificity Enzyme inhibition Cross-species translation

Dual Inhibition of Squalene Synthase and FDFT1 with Anti-HCV Activity

Beyond its primary target, YM-53601 has been identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), an activity that functionally abrogates Hepatitis C virus (HCV) propagation in cell culture [1]. This dual pharmacology is not a universal feature of all squalene synthase inhibitors.

FDFT1 HCV Antiviral Host-targeting

Recommended Research Applications for YM-53601 Based on Validated Differential Performance


Non-Human Primate Studies of Hypercholesterolemia

Utilize YM-53601 as the tool compound of choice for reducing plasma nonHDL-C in rhesus monkey models, where statins like pravastatin have proven ineffective [1]. The validated 37% reduction at 50 mg/kg bid provides a benchmark for experimental design and dose-response studies in this translationally relevant species.

Long-Term Lipid-Lowering Studies to Avoid Statin Escape

Employ YM-53601 in chronic dosing experiments where the 'escape phenomenon' associated with HMG-CoA reductase inhibitors is a confounding variable [1]. YM-53601's sustained efficacy over 27 days in hamster models makes it an ideal candidate for investigating long-term effects of squalene synthase inhibition on atherosclerosis and metabolic health.

Investigating Triglyceride-Rich Lipoprotein Metabolism

Leverage YM-53601's superior triglyceride-lowering effect (73% reduction in high-fat diet hamsters) compared to fenofibrate (53%) to dissect mechanisms of VLDL clearance and hepatic lipid secretion [1]. This application is particularly relevant for research into combined hyperlipidemia and the interplay between cholesterol and triglyceride pathways.

Host-Targeting Antiviral Studies for Hepatitis C Virus

Use YM-53601 as a chemical probe to study the role of FDFT1 and the mevalonate pathway in HCV propagation [1]. Its dual activity as an SQS and FDFT1 inhibitor allows researchers to disentangle the specific contributions of squalene/cholesterol biosynthesis from farnesyl pyrophosphate metabolism in viral replication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-53601

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.